molecular formula C29H31BrN2OS B12104212 2-(2-((5-bromo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

2-(2-((5-bromo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Cat. No.: B12104212
M. Wt: 535.5 g/mol
InChI Key: BNPVWVSFIBNIFH-ITYLOYPMSA-N
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Description

2-(2-((5-bromo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated thiophene ring, a dodecyl chain, and a malononitrile group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-bromo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, including amines and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound can be used to study cellular processes and interactions due to their ability to interact with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs, particularly those targeting specific pathways influenced by the compound’s unique structure.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated thiophene ring and malononitrile group are particularly important for binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((5-chloro-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
  • 2-(2-((5-iodo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile

Uniqueness

Compared to similar compounds, 2-(2-((5-bromo-4-dodecylthiophen-2-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it particularly valuable for applications requiring specific electronic or steric properties.

Properties

Molecular Formula

C29H31BrN2OS

Molecular Weight

535.5 g/mol

IUPAC Name

2-[(2Z)-2-[(5-bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C29H31BrN2OS/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-23(34-29(21)30)18-26-27(22(19-31)20-32)24-15-12-13-16-25(24)28(26)33/h12-13,15-18H,2-11,14H2,1H3/b26-18-

InChI Key

BNPVWVSFIBNIFH-ITYLOYPMSA-N

Isomeric SMILES

CCCCCCCCCCCCC1=C(SC(=C1)/C=C\2/C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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